molecular formula C19H20N2O5S B2868907 N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide CAS No. 895456-84-5

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide

Cat. No. B2868907
CAS RN: 895456-84-5
M. Wt: 388.44
InChI Key: DGIDOFRCUDAPRY-VXPUYCOJSA-N
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Description

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide, also known as DMBMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DMBMF is a heterocyclic compound that contains a benzothiazole ring and a benzamide moiety.

Scientific Research Applications

Antimicrobial Properties

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide and its derivatives have been explored for their promising antimicrobial properties. For instance, derivatives synthesized through microwave-induced methods exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the potential of these compounds in addressing various microbial infections and highlight the importance of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

Moreover, these compounds have been investigated for their anticancer potential. Synthesized derivatives incorporating the benzothiazole moiety into 4-thiazolidinones have shown notable antitumor activity across various cancer cell lines, including leukemia, melanoma, and lung cancer, among others. This underscores the potential of these compounds as a basis for developing new anticancer therapies (Havrylyuk et al., 2010).

Anti-inflammatory and Xanthine Oxidase Inhibition

The compounds have also been studied for their anti-inflammatory effects and xanthine oxidase inhibitory properties. Certain derivatives demonstrated potent inhibitory effects against xanthine oxidase, an enzyme involved in uric acid production, suggesting potential applications in treating gout and related conditions. Additionally, some compounds exhibited significant anti-inflammatory responses, potentially through NF-κB inhibition, indicating their utility in managing inflammatory diseases (Smelcerovic et al., 2015).

Corrosion Inhibition

Research has also explored the utility of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. Studies demonstrated that these compounds provide strong protection against steel corrosion, offering potential applications in industrial settings to prolong the lifespan of metal structures and components (Hu et al., 2016).

properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-21-12-9-15(25-4)16(26-5)10-17(12)27-19(21)20-18(22)11-6-7-13(23-2)14(8-11)24-3/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIDOFRCUDAPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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